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Compound of Interest

Compound Name: Sulfo-Cy5 Picolyl Azide

Cat. No.: B15554612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, key benefits, and practical

application of Sulfo-Cy5 Picolyl Azide in copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC), a cornerstone of click chemistry. This advanced fluorescent probe is engineered for

superior performance in bioconjugation, offering enhanced reaction kinetics and

biocompatibility, making it an invaluable tool for labeling and detecting biomolecules in complex

biological systems.

Core Concepts: Unpacking the Sulfo-Cy5 Picolyl
Azide Molecule
Sulfo-Cy5 Picolyl Azide is a multifunctional reagent meticulously designed for fluorescent

labeling of alkyne-modified molecules. Its structure comprises three key moieties, each

contributing a distinct advantage to the labeling process:

Sulfo-Cy5: A bright, photostable cyanine dye that fluoresces in the far-red region of the

spectrum. The addition of sulfonate (Sulfo) groups significantly increases its water solubility,

making it ideal for use in aqueous buffers without the need for organic co-solvents that can

be detrimental to biomolecule structure and function[1][2][3].

Picolyl Azide: This is the reactive handle for the click chemistry reaction. The picolyl group, a

pyridine ring adjacent to the azide, acts as a copper-chelating motif[4][5][6]. This
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intramolecular chelation dramatically increases the effective concentration of the copper(I)

catalyst at the site of the reaction, leading to a significant acceleration of the cycloaddition

process[4][7].

Linker: A spacer arm connects the dye to the picolyl azide group, providing steric separation

and preventing potential quenching of the fluorophore by the triazole ring formed upon

reaction.

Mechanism of Action: The Picolyl Azide Advantage
in CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and specific

bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal

alkyne[8]. The reaction rate is dependent on the concentration of all reactants, including the

copper(I) catalyst[4].

The defining feature of Sulfo-Cy5 Picolyl Azide is its integrated copper-chelating picolyl

group. This structural element provides a significant kinetic advantage over traditional azide

reagents. The pyridine nitrogen of the picolyl group coordinates with the copper(I) ion,

effectively recruiting and concentrating the catalyst at the azide moiety. This increased local

concentration of the catalyst accelerates the rate-determining step of the reaction, leading to

faster conjugation, even at substantially lower overall copper concentrations[4][7][9].

This rate enhancement allows for:

Reduced Catalyst Concentration: The use of picolyl azides can permit a tenfold reduction in

the required copper catalyst concentration without compromising labeling efficiency[4].

Increased Biocompatibility: Lowering the copper concentration is crucial for live-cell imaging

and in vivo studies, as high concentrations of copper can be toxic to cells[5][7].

Faster Reaction Times: The accelerated kinetics lead to shorter incubation times, minimizing

potential damage to sensitive biomolecules and improving workflow efficiency.

Higher Sensitivity: The enhanced reaction rate contributes to higher labeling yields, resulting

in improved signal-to-noise ratios for the detection of low-abundance targets[4][7].
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The synergy between the picolyl azide and water-soluble ligands like Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA) further boosts reaction rates and protects cells

from copper-induced damage[5].
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Figure 1: Logical workflow of chelation-assisted CuAAC.
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Quantitative Data
The following tables summarize the key quantitative properties of Sulfo-Cy5 Picolyl Azide and

the kinetic advantages of the picolyl azide moiety.

Table 1: Physicochemical and Spectroscopic Properties
of Sulfo-Cy5 Picolyl Azide

Property Value Reference(s)

Molecular Formula C₄₃H₅₂N₈O₁₁S₃ [2]

Molecular Weight 953.11 g/mol [2][10]

Excitation Maximum (λ_exc) ~648 nm [2][4]

Emission Maximum (λ_em) ~671 nm [2][4]

Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹ [2][4]

Solubility Water, DMSO, DMF [2][4][10]

Table 2: Comparative Kinetics of Picolyl Azide vs.
Benzyl Azide in CuAAC
This data, adapted from Uttamapinant et al. (2012), demonstrates the enhanced reaction rate

of a picolyl azide compared to a standard non-chelating benzyl azide. Reactions were

monitored using a fluorogenic alkyne.

Azide Type
Copper (CuSO₄)
Conc.

% Conversion (10
min)

% Conversion (30
min)

Benzyl Azide (non-

chelating)
10 µM No detectable product No detectable product

Picolyl Azide

(chelating)
10 µM ~20% ~38%

Conditions: Reactions were performed without an accelerating ligand like THPTA. The data

clearly shows that even at low copper concentrations, the picolyl azide is significantly more
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reactive.

Further experiments demonstrated that with the addition of the ligand THPTA, the picolyl azide

reaction proceeded to completion within 5 minutes, even at the low 10 µM copper

concentration. In contrast, the non-chelating azide showed minimal reaction under the same

conditions. This highlights the profound rate enhancement afforded by the picolyl group[7].

Experimental Protocols
This section provides a general protocol for labeling an alkyne-modified protein with Sulfo-Cy5
Picolyl Azide. Note: Optimal conditions (e.g., concentrations, reaction time) may vary

depending on the specific protein and application, and should be determined empirically.

Materials and Reagents
Sulfo-Cy5 Picolyl Azide

Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES)

Anhydrous DMSO

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in dH₂O)

Sodium Ascorbate solution (e.g., 100 mM in dH₂O, freshly prepared)

THPTA ligand solution (e.g., 50 mM in dH₂O)

Purification resin (e.g., desalting spin column or dialysis cassette)

Labeling Reaction Procedure
Prepare Reagents:

Dissolve Sulfo-Cy5 Picolyl Azide in anhydrous DMSO to prepare a 10 mM stock solution.

Prepare a fresh solution of sodium ascorbate.

Prepare a premix of the catalyst solution. For a final reaction concentration of 50 µM

CuSO₄ and 250 µM THPTA, mix the appropriate volumes of the stock solutions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.benchchem.com/product/b15554612?utm_src=pdf-body
https://www.benchchem.com/product/b15554612?utm_src=pdf-body
https://www.benchchem.com/product/b15554612?utm_src=pdf-body
https://www.benchchem.com/product/b15554612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set up the Reaction:

In a microcentrifuge tube, add the alkyne-modified protein to the desired final

concentration (e.g., 1-10 mg/mL).

Add the Sulfo-Cy5 Picolyl Azide stock solution to the protein solution. A molar excess of

the dye (e.g., 5-20 fold) is typically used. The final DMSO concentration should be kept

below 10% to avoid protein denaturation.

Add the THPTA ligand to the reaction mixture.

Initiate the reaction by adding the CuSO₄ solution, immediately followed by the freshly

prepared sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I)

state.

Incubation:

Mix the reaction components gently by pipetting.

Incubate the reaction at room temperature for 1 hour, protected from light. For sensitive

proteins, the reaction can be performed at 4°C for a longer duration.

Purification of the Labeled Protein
It is crucial to remove unreacted dye after the labeling reaction.

Spin Column Chromatography (for rapid purification):

Equilibrate a desalting spin column appropriate for the protein's molecular weight with the

desired storage buffer (e.g., PBS).

Load the reaction mixture onto the center of the resin bed.

Centrifuge the column according to the manufacturer's instructions. The purified, labeled

protein will be in the eluate, while the smaller, unreacted dye molecules are retained in the

resin.

Dialysis (for larger volumes or sensitive proteins):
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Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight

cutoff (MWCO).

Dialyze against a large volume of the desired storage buffer at 4°C.

Perform at least three buffer changes over 24-48 hours to ensure complete removal of free

dye.

Characterization
After purification, determine the degree of labeling (DOL) by measuring the absorbance of the

conjugate at 280 nm (for the protein) and ~648 nm (for Sulfo-Cy5).

Mandatory Visualizations
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Figure 2: Key functional components of the Sulfo-Cy5 Picolyl Azide molecule.

Enhanced CuAAC Reaction Mechanism
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Figure 3: The catalytic cycle of CuAAC, highlighting the role of picolyl azide chelation.

Experimental Workflow Diagram
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Figure 4: A generalized experimental workflow for protein labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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